5-Methylthiazole-2-carboxylic acid chemical properties
5-Methylthiazole-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Methylthiazole-2-carboxylic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-methylthiazole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific isomer, this guide incorporates data from closely related isomers and predicted values based on established chemical principles.
Core Chemical Properties
5-Methylthiazole-2-carboxylic acid, with the CAS number 61291-21-2, is a heterocyclic compound featuring a methyl-substituted thiazole ring with a carboxylic acid group at the 2-position. Its molecular formula is C₅H₅NO₂S, and it has a molecular weight of 143.16 g/mol .[1]
Physicochemical Data
Quantitative data for 5-methylthiazole-2-carboxylic acid and its isomers are summarized in the table below for comparative analysis.
| Property | 5-Methylthiazole-2-carboxylic acid | 2-Methylthiazole-5-carboxylic acid | 4-Methylthiazole-5-carboxylic acid |
| CAS Number | 61291-21-2 | 40004-69-1[2] | 20485-41-0 |
| Molecular Formula | C₅H₅NO₂S | C₅H₅NO₂S[2] | C₅H₅NO₂S |
| Molecular Weight | 143.16 g/mol [1] | 143.16 g/mol [2] | 143.16 g/mol |
| Boiling Point | 317.135 °C at 760 mmHg[3] | 301.2 °C at 760 mmHg[4][5] | Not available |
| Melting Point | Data not available | 209 - 213 °C[2] | 287 °C (decomposes) |
| Solubility | Slightly soluble in water[6] | Soluble in water, alcohol, and ketone solvents[5] | Data not available |
| pKa | Predicted: ~3-4 | Data not available | Data not available |
| Density | 1.418 g/cm³[3] | 1.4 g/cm³[4] | Data not available |
Note: The pKa value for 5-methylthiazole-2-carboxylic acid is a prediction based on the typical acidity of aromatic carboxylic acids.
Spectroscopic Profile
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | -COOH |
| ~7.9 | Singlet | 1H | Thiazole H-4 |
| ~2.5 | Singlet | 3H | -CH₃ |
Note: The carboxylic acid proton's chemical shift is highly dependent on solvent and concentration.[7]
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (Carboxylic Acid) |
| ~160 | C-2 (Thiazole) |
| ~145 | C-5 (Thiazole) |
| ~125 | C-4 (Thiazole) |
| ~12 | -CH₃ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (from hydrogen-bonded -COOH)[7][8][9] |
| 1680-1710 | Strong | C=O stretch (from aromatic carboxylic acid)[8][9] |
| ~1600, ~1450 | Medium | C=C and C=N stretches (Thiazole ring) |
| 1200-1300 | Medium | C-O stretch[9] |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 143. A prominent fragment would likely correspond to the loss of the carboxyl group ([M-COOH]⁺), resulting in a peak at m/z = 98.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 5-methylthiazole-2-carboxylic acid are not widely published. However, general procedures for the synthesis of thiazole carboxylic acids and standard analytical techniques can be adapted.
General Synthesis of Thiazole Carboxylic Acids
A common route to thiazole carboxylic acids involves the Hantzsch thiazole synthesis. For 5-methylthiazole-2-carboxylic acid, a potential synthetic pathway could involve the condensation of a thioamide with an α-haloketone or α-haloester derivative, followed by hydrolysis of an ester group to the carboxylic acid.
A generalized workflow for the synthesis and characterization is presented below.
Caption: General workflow for the synthesis and characterization of thiazole carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments. Instrumentation: 400 MHz NMR spectrometer. Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube. Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. The acidic proton of the carboxylic acid can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[7]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule. Instrumentation: FTIR spectrometer. Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern. Instrumentation: Mass spectrometer (e.g., with Electron Ionization - EI). Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent. Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data follows a logical workflow to elucidate the chemical structure.
Caption: Logical workflow for structure elucidation using spectroscopic data.
This guide serves as a foundational resource for understanding the chemical properties of 5-methylthiazole-2-carboxylic acid. Further experimental investigation is encouraged to validate the predicted data and expand the chemical knowledge base for this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Methylthiazole-2-carboxylic acid, CAS No. 61291-21-2 - iChemical [ichemical.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. 5-Methylthiazole-2-carboxylic acid | 61291-21-2 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
